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Abstract
Hyperphosphatemia, a condition characterized by elevated serum phosphate levels, is a

common and serious complication of chronic kidney disease (CKD), particularly in patients

undergoing dialysis. It is independently associated with an increased risk of cardiovascular

calcification and mortality.[1][2] The management of hyperphosphatemia typically involves

dietary phosphate restriction and the use of oral phosphate binders.[1] RenaZorb™

(lanthanum dioxycarbonate) is a next-generation, lanthanum-based phosphate binding agent

that utilizes a proprietary nanoparticle technology.[1][2][3] Developed by Unicycive

Therapeutics, RenaZorb™ aims to improve patient adherence and clinical outcomes by

significantly reducing the pill burden associated with current standard-of-care treatments.[4]

This technical guide provides a comprehensive overview of the core technology, mechanism of

action, and available clinical data for RenaZorb™.

Core Technology: Lanthanum Dioxycarbonate
Nanoparticles
RenaZorb™ is formulated from lanthanum dioxycarbonate (La₂O₂CO₃), a non-aluminum, non-

calcium phosphate binder.[3][4][5] The key innovation of RenaZorb™ lies in its proprietary

nanotechnology process, which produces nanoparticles of the active compound.[1][2][3] While

the specific details of the manufacturing process are proprietary, the use of nanotechnology is

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10832749?utm_src=pdf-interest
https://www.youtube.com/watch?v=3vdOtAo_jJQ
https://pmc.ncbi.nlm.nih.gov/articles/PMC3108761/
https://www.youtube.com/watch?v=3vdOtAo_jJQ
https://www.benchchem.com/product/b10832749?utm_src=pdf-body
https://www.youtube.com/watch?v=3vdOtAo_jJQ
https://pmc.ncbi.nlm.nih.gov/articles/PMC3108761/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-lanthanum-carbonate
https://www.benchchem.com/product/b10832749?utm_src=pdf-body
https://www.accessdata.fda.gov/drugsatfda_docs/psg/Lanthanum%20carbonate_draft_Oral%20powder_RLD%20204734_RC06-15.pdf
https://www.benchchem.com/product/b10832749?utm_src=pdf-body
https://www.benchchem.com/product/b10832749?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-lanthanum-carbonate
https://www.accessdata.fda.gov/drugsatfda_docs/psg/Lanthanum%20carbonate_draft_Oral%20powder_RLD%20204734_RC06-15.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Phosphate_Binding_Capacity_of_Lanthanum_Compounds.pdf
https://www.benchchem.com/product/b10832749?utm_src=pdf-body
https://www.youtube.com/watch?v=3vdOtAo_jJQ
https://pmc.ncbi.nlm.nih.gov/articles/PMC3108761/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-lanthanum-carbonate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


intended to enhance the surface area and reactivity of the lanthanum dioxycarbonate,

potentially leading to a higher phosphate binding capacity per unit mass compared to

conventional formulations.[3][5][6] This enhanced efficiency allows for smaller and fewer pills to

be administered, addressing the significant issue of high pill burden and poor patient

compliance often seen with other phosphate binders.[4]

Mechanism of Action
The phosphate-binding action of RenaZorb™ is a direct chemical interaction within the

gastrointestinal (GI) tract. Unlike systemic drugs that modulate biological signaling pathways,

RenaZorb™ acts locally to prevent the absorption of dietary phosphate.

The process can be summarized as follows:

Dissociation: Following oral administration, the lanthanum dioxycarbonate nanoparticles

encounter the acidic environment of the stomach. In these conditions, the compound

dissociates to release trivalent lanthanum ions (La³⁺).

Phosphate Binding: These highly reactive lanthanum ions have a strong affinity for dietary

phosphate ions (PO₄³⁻) present in the ingested food.

Formation of Insoluble Complexes: The La³⁺ ions bind with phosphate to form highly

insoluble and stable lanthanum phosphate (LaPO₄) complexes.

Excretion: These insoluble lanthanum phosphate complexes are not absorbed by the GI tract

and are subsequently eliminated from the body through fecal excretion.

This mechanism effectively reduces the amount of free phosphate available for absorption into

the bloodstream, thereby lowering serum phosphate levels in patients with hyperphosphatemia.
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Caption: Mechanism of Action of RenaZorb™ in the GI Tract.

Preclinical and Clinical Data
RenaZorb™ has undergone preclinical and clinical evaluation to establish its safety, tolerability,

and efficacy as a phosphate binder. The clinical development has proceeded under the FDA's

505(b)(2) regulatory pathway, which allows for the use of data from a previously approved

reference listed drug, in this case, Fosrenol® (lanthanum carbonate).
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Safety and Tolerability
In a clinical trial involving 32 healthy volunteers, RenaZorb™ was found to be safe and well-

tolerated at doses up to 6000 mg/day.[1] Systemic absorption of lanthanum was minimal, which

is a critical safety feature for a drug that is intended for chronic use in patients with

compromised renal function.[1]

Efficacy and Bioequivalence
The primary measure of efficacy for phosphate binders in healthy volunteers is the change in

urinary and fecal phosphate excretion. A reduction in urinary phosphate excretion indicates that

less phosphate is being absorbed into the bloodstream.

Study Phase Dosage Key Findings Reference

Early Phase Clinical

Trial
Up to 6000 mg/day

Safe and well-

tolerated in healthy

volunteers.

[1]

Early Phase Clinical

Trial
≥ 3000 mg/day

Significantly reduced

urine phosphate

excretion and

significantly increased

fecal phosphate

excretion.

[1]

Pivotal

Bioequivalence Study
Not specified

Met the primary

endpoint,

demonstrating

pharmacodynamic

bioequivalence to

Fosrenol®.

Experimental Protocols
While detailed, step-by-step protocols for the specific studies on RenaZorb™ are not publicly

available, the following outlines the general methodologies based on the available information

and standard practices for evaluating phosphate binders.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b10832749?utm_src=pdf-body
https://www.youtube.com/watch?v=3vdOtAo_jJQ
https://www.youtube.com/watch?v=3vdOtAo_jJQ
https://www.youtube.com/watch?v=3vdOtAo_jJQ
https://www.youtube.com/watch?v=3vdOtAo_jJQ
https://www.benchchem.com/product/b10832749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Phosphate Binding Studies
Objective: To determine the phosphate binding capacity of lanthanum dioxycarbonate

nanoparticles under simulated gastrointestinal conditions.

Methodology:

Preparation of Simulated Gastric and Intestinal Fluids: Prepare solutions that mimic the pH

and composition of gastric (pH ~1.2-3.0) and intestinal (pH ~5.0-7.0) fluids.

Incubation: A known quantity of lanthanum dioxycarbonate is added to the simulated fluids

containing a range of phosphate concentrations. The mixtures are incubated at 37°C with

constant agitation to simulate GI motility.

Sampling and Analysis: At various time points, samples are taken and centrifuged to

separate the solid binder-phosphate complex from the solution. The concentration of

unbound phosphate remaining in the supernatant is measured using a validated analytical

method such as ion chromatography.

Data Analysis: The amount of phosphate bound to the lanthanum dioxycarbonate is

calculated by subtracting the unbound phosphate concentration from the initial

concentration. Binding kinetics and equilibrium binding capacity are then determined.

Clinical Bioequivalence Study in Healthy Volunteers
Objective: To compare the pharmacodynamic profile of RenaZorb™ with the reference listed

drug, Fosrenol®, by assessing changes in phosphate excretion.

Study Design: A randomized, open-label, two-way crossover study design is typically

employed.

Methodology:

Screening and Baseline: Healthy volunteers undergo a screening period to ensure they meet

the inclusion criteria. A baseline period is established where subjects consume a

standardized diet with a controlled phosphate content, and 24-hour urine and fecal samples

are collected to determine baseline phosphate excretion.
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Randomization and Treatment Periods: Subjects are randomized to receive either

RenaZorb™ or Fosrenol® for a defined treatment period (e.g., 5-10 days), followed by a

washout period, and then crossover to the other treatment. The study drug is administered

with meals.

Sample Collection: Throughout each treatment period, 24-hour urine and fecal samples are

collected daily.

Phosphate Analysis: The total phosphorus content in the collected urine and feces is

quantified.

Primary Endpoint Assessment: The primary endpoint is the change in urinary phosphate

excretion from baseline to the end of the treatment period. Fecal phosphate excretion is a

secondary endpoint.

Statistical Analysis: Statistical methods are used to compare the change in phosphate

excretion between the RenaZorb™ and Fosrenol® treatment groups to establish

bioequivalence.
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Caption: Clinical Bioequivalence Study Workflow.
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Conclusion
RenaZorb™ represents a significant advancement in the management of hyperphosphatemia

in CKD patients. Its proprietary nanoparticle technology allows for a potent phosphate binding

capacity, which translates into a reduced pill burden—a critical factor for improving patient

adherence and, consequently, clinical outcomes. The available data demonstrates its safety

and bioequivalence to the established phosphate binder, Fosrenol®. For drug development

professionals and researchers, RenaZorb™ serves as a case study in how nanotechnology

can be applied to reformulate existing compounds to create next-generation therapies with

improved patient-centric profiles. Further publication of detailed clinical trial data will be

valuable in fully elucidating its clinical benefits.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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